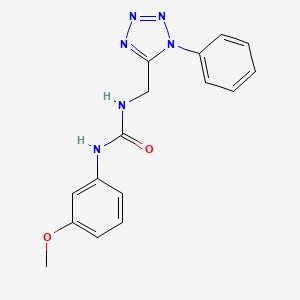

1-(3-methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea, also known as MPTU, is a synthetic compound that has been studied for its potential therapeutic applications. MPTU has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively in scientific research.

Scientific Research Applications

Anion Tuning in Hydrogel Formation

Research by Lloyd and Steed (2011) illustrates how the rheology, morphology, and gelation of low molecular weight hydrogelators, such as 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, can be tuned by the identity of anions. This study suggests potential applications of similar urea derivatives in developing hydrogels with customizable physical properties for use in drug delivery systems, tissue engineering, and as biomaterials (Lloyd & Steed, 2011).

Enzyme Inhibition and Anticancer Activity

A study conducted by Mustafa, Perveen, and Khan (2014) on the synthesis of urea derivatives revealed that compounds such as N-(1,3-benzothiazol-2-yl)-N'-(3-methylphenyl)urea showed promising enzyme inhibition and in vitro anticancer activity. This highlights the potential of urea derivatives in the development of new therapeutic agents targeting specific enzymes or cancer cells (Mustafa, Perveen, & Khan, 2014).

Nonlinear Optical Properties

Shettigar et al. (2006) explored the nonlinear optical properties of bis-chalcone derivatives, finding significant second harmonic generation efficiencies and hyperpolarizabilities. These findings suggest that certain urea derivatives could be explored for their potential in optical technologies, such as in the development of new materials for photonic and electro-optic applications (Shettigar et al., 2006).

Corrosion Inhibition

Bahrami and Hosseini (2012) investigated the corrosion inhibition efficiency of urea derivatives on mild steel in hydrochloric acid, revealing that compounds like 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea exhibit good performance. This indicates the utility of urea derivatives in protecting metals from corrosion, particularly in industrial applications (Bahrami & Hosseini, 2012).

Directed Lithiation

Smith, El‐Hiti, and Alshammari (2013) demonstrated the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, leading to the formation of substituted products. This research outlines the potential of urea derivatives in synthetic chemistry, particularly in facilitating the synthesis of complex organic molecules through selective lithiation strategies (Smith, El‐Hiti, & Alshammari, 2013).

properties

IUPAC Name |

1-(3-methoxyphenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2/c1-24-14-9-5-6-12(10-14)18-16(23)17-11-15-19-20-21-22(15)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H2,17,18,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRADAUSDDLLBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NCC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d]isoxazol-3-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2398670.png)

![(E)-4-(Dimethylamino)-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]but-2-enamide](/img/structure/B2398676.png)

![2-Methylspiro[indole-3,4'-piperidine]](/img/structure/B2398685.png)

![(5E)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2398686.png)

![3-[(4-chlorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2398690.png)

![1-((4-methoxyphenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2398692.png)